molecular formula C14H25NO B5737184 3-cyclohexyl-N-cyclopentylpropanamide

3-cyclohexyl-N-cyclopentylpropanamide

Cat. No.: B5737184
M. Wt: 223.35 g/mol
InChI Key: KYCRYJUUPPZLFF-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-cyclopentylpropanamide is an organic compound with the molecular formula C14H25NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its structural complexity, featuring both cyclohexyl and cyclopentyl groups attached to the propanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-cyclopentylpropanamide typically involves the reaction of cyclohexylamine with cyclopentylpropanoic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-cyclohexyl-N-cyclopentylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-cyclopentylpropanamide is unique due to its combination of cyclohexyl and cyclopentyl groups attached to the amide backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-cyclohexyl-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCRYJUUPPZLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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